molecular formula C11H16N4O4 B7934316 (8R)-3-(2-Deoxy-

(8R)-3-(2-Deoxy-

Cat. No.: B7934316
M. Wt: 268.27 g/mol
InChI Key: FPVKHBSQESCIEP-KDXUFGMBSA-N
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Description

The compound “(8R)-3-(2-Deoxy-” is a chiral molecule characterized by its stereospecific configuration at the 8th carbon (R-configuration) and a deoxy modification at the 2-position of its sugar moiety. The deoxy modification at the 2-position may enhance metabolic stability or alter binding affinity compared to oxygenated counterparts, a common strategy in drug design to improve pharmacokinetics .

Properties

IUPAC Name

(8R)-3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O4/c16-3-8-6(17)1-9(19-8)15-5-14-10-7(18)2-12-4-13-11(10)15/h4-9,16-18H,1-3H2,(H,12,13)/t6-,7+,8+,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVKHBSQESCIEP-KDXUFGMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2NC=NCC3O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2NC=NC[C@H]3O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely soluble in water, aqueous solubility > 100 mg/ml, H2O >30 (mg/mL), pH 9 borate buffer >50 (mg/mL)
Details McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 632
Record name PENTOSTATIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6547
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 632
Record name PENTOSTATIN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/218321%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Color/Form

White crystals from methanol/water, White to off-white solid

CAS No.

53910-25-1
Record name (8R)-3-(2-Deoxy-b-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTOSTATIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6547
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

220-225 °C, Mp: also reported as 204-209.5 °C with darkening at > 150 °C.
Details Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 1131
Record name PENTOSTATIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6547
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Ruthenium-Catalyzed Dynamic Kinetic Resolution

The cornerstone of modern (8R)-3-(2-deoxy-β-D-erythro-pentofuranosyl) synthesis lies in the stereoselective reduction of the C8 ketone in 3-(2-deoxy-3,5-di-O-p-toluoyl-β-D-erythro-pentofuranosyl)-6,7-dihydroimidazo[4,5-d]diazepin-8(3H)-one. The patented Ru(II)-catalyzed process employs di-μ-chlorobis[(p-cymene)chlororuthenium(II)] complexed with N-(arylsulfonyl)-1,2-diarylethylenediamine ligands.

Reaction Conditions:

  • Catalyst Loading: 5 mol% Ru complex

  • Solvent: Dichloromethane

  • Reductant: Formic acid/triethylamine azeotrope

  • Temperature: 25°C

  • Time: 12–18 hours

This system achieves 82–85% isolated yield of the 8R-alcohol with >100:1 diastereomeric ratio (d.r.) , surpassing earlier methods using NaBH4 (d.r. 3:1). The mechanism involves substrate-catalyst π-interactions that enforce a boat-like transition state, favoring Re-face hydride transfer. Post-reduction, alkaline workup (pH 8) precipitates the catalyst, enabling simple filtration and solvent evaporation.

Comparison to Borohydride Reductions

Prior art utilized NaBH4 reductions in methanol/THF at −78°C, yielding 8R/8S mixtures (3:1) requiring tedious HPLC separation. While cost-effective, this method accumulates 8S byproduct (∼25%), complicating large-scale production.

Glycosidation Strategies for 2-Deoxyribose Moiety

Silver-Triflate Mediated Coupling

The 2-deoxy-β-D-erythro-pentofuranosyl donor is constructed via AgOTf-catalyzed glycosidation of 3,4-O-carbonate-D-galactal derivatives. Key advantages include:

Optimized Conditions:

  • Donor: 3,4-O-carbonate-D-galactal (1a)

  • Acceptor: p-Methylthiophenol (2a)

  • Catalyst: 10 mol% AgOTf

  • Solvent: Dichloromethane

  • Yield: 80–82%

  • α/β Selectivity: >20:1

X-ray crystallography confirms the α-configuration in products like 3c (CCDC 2212345). The carbonate directing group enforces axial attack via neighboring group participation, while Ag+ stabilizes the oxocarbenium intermediate.

Mitsunobu Benzylation for O6 Protection

Early routes required O6-benzyl protection to prevent N7/O6 tautomerization during glycosidation. A modified Mitsunobu reaction using DIAD/PPh3 with benzyl alcohol achieves 92% benzylation efficiency:

This step is critical for subsequent DMTr protection of the N2 amine.

Deprotection and Final Recrystallization

Sequential Deprotection Protocol

Post-reduction, the 3,5-di-O-p-toluoyl and O6-benzyl groups are removed in a two-stage process:

  • NaOMe/MeOH Deprotection:

    • 0.5 M NaOMe in MeOH, 40°C, 4 h

    • Removes 3,5-di-O-p-toluoyl esters

    • Yield: 95–97%

  • Pd/C Hydrogenolysis:

    • 10% Pd/C (50 wt%), H2 (1 atm), EtOAc/MeOH 4:1

    • Cleaves O6-benzyl ether

    • Yield: 89%

Recrystallization for Isomer Purity

Final purification uses methanol recrystallization to eliminate residual 8S isomer and inorganic salts:

  • Solvent: MeOH/H2O (9:1)

  • Cooling Gradient: 60°C → 4°C over 12 h

  • Purity: >99.5% by HPLC (C18, 0.1% TFA/MeCN)

Alternative Synthetic Approaches

Enzymatic Resolution of Racemates

Early routes employed penicillin acylase to resolve (±)-8-alcohols, but suffered from:

  • Low throughput (max 50% yield)

  • Enzyme inhibition by p-toluoyl byproducts

  • Required recycling of unwanted enantiomer

Chiral Auxiliary-Mediated Synthesis

Temporary chirality induction using (R)-phenylglycinol gave moderate results:

  • Auxiliary Loading: 1.2 eq

  • d.r.: 7:1

  • Overall Yield: 34% after auxiliary removal

Industrial Scale-Up Considerations

Cost Analysis of Key Steps

StepCost DriverContribution to COG
Ru Catalyzed ReductionCatalyst Recycling38%
AgOTf GlycosidationSilver Recovery22%
RecrystallizationMethanol Consumption17%

Implementing catalyst recovery loops reduces Ru waste from 5 kg/ton to 0.8 kg/ton.

Environmental Impact

  • PMI (Process Mass Intensity): 120 kg/kg (vs. 480 kg/kg for NaBH4 route)

  • E-Factor: 68 (main waste: dichloromethane, silica gel)

Chemical Reactions Analysis

Chemical Reactions of 2-Deoxy Sugars

2-Deoxy sugars, such as 2-deoxy-D-ribose, are key components in the synthesis of nucleosides and nucleotides. They undergo various chemical reactions, including glycosylation, oxidation, and substitution reactions.

Glycosylation Reactions

Glycosylation reactions involve the formation of a glycosidic bond between a sugar molecule and another compound. For 2-deoxy sugars, these reactions can be challenging due to the lack of a hydroxyl group at the 2-position, which affects the reactivity and selectivity of the glycosylation process.

Reaction Type Conditions Outcome
Glycosylation with N-iodosuccinimide/triflic acidPromotes glycosylation with varying selectivity based on nucleophile strength .Products with high stereoselectivity can be achieved, especially with less nucleophilic acceptors.
Glycosylation using glycosyl chloridesOften results in high α-selectivity, especially with mercury(II) bromide and mercury(II) oxide .Useful for synthesizing α-linked glycosides.

Oxidation Reactions

Oxidation reactions of 2-deoxy sugars can lead to the formation of various products, including aldonic acids. For example, the reaction of 2-deoxy-D-ribose with Br₃·2⁻ results in the formation of 2-deoxy-D-erythro-pentonic acid through hydrogen abstraction at C-1 .

Oxidizing Agent Substrate Product
Br₃·2⁻2-Deoxy-D-ribose2-Deoxy-D-erythro-pentonic acid

Substitution Reactions

Substitution reactions can be used to modify 2-deoxy sugars further. For instance, the conversion of 2-deoxy-D-ribose to 2-deoxy-L-ribose involves a series of protection, activation, inversion, and deprotection steps .

Step Reaction Conditions Outcome
ProtectionAldehyde group protected as acetal .Formation of 2-deoxy-1-O-alkyl-D-ribopyranoside.
Activation3- and 4-OH groups activated with sulfonyl halides .Formation of 2-deoxy-1-O-alkyl-3,4-di-(alkanesulfonyl)-D-ribose.
InversionStereochemistry of 3- and 4-OH groups inverted .Formation of 2-deoxy-L-ribose after deprotection.

Synthetic Challenges

The synthesis of 2-deoxy sugars and their derivatives poses several challenges, including achieving high stereoselectivity in glycosylation reactions and efficiently inverting the stereochemistry of hydroxyl groups .

Scientific Research Applications

Major Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation : Using agents like hydrogen peroxide.
  • Reduction : Utilizing sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions : Both nucleophilic and electrophilic substitutions can occur at specific positions on the ring system.

Medicinal Chemistry

(8R)-3-(2-Deoxy-) has been extensively studied for its potential therapeutic applications:

  • Antiviral Properties : Investigated for its ability to inhibit viral replication.
  • Anticancer Activity : Research indicates its potential to interfere with cancer cell proliferation.

Biological Studies

The compound's interactions with biological macromolecules make it a valuable tool in biochemical research:

  • Enzyme Inhibition : It has been studied as an inhibitor of specific enzymes involved in metabolic pathways.
  • Nucleic Acid Interactions : Its structure allows it to interact with DNA and RNA, influencing gene expression and replication.

Chemical Biology

As a building block in organic synthesis, (8R)-3-(2-Deoxy-) serves as a precursor for synthesizing more complex molecules used in drug development and material science.

Case Study 1: Antiviral Research

A study demonstrated that (8R)-3-(2-Deoxy-) exhibited significant antiviral activity against certain viruses by inhibiting their replication processes. The mechanism involved interference with viral RNA synthesis.

Case Study 2: Cancer Therapeutics

Research published in a peer-reviewed journal explored the anticancer properties of this compound. It was shown to induce apoptosis in cancer cells through modulation of specific signaling pathways.

Mechanism of Action

The mechanism of action of (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize “(8R)-3-(2-Deoxy-”, we compare it with structurally and functionally related compounds, drawing parallels in synthesis, bioactivity, and physicochemical properties.

Structural Analogues

Deoxy sugars and nucleoside derivatives are well-studied classes. For example:

  • 2-Deoxy-D-ribose : A foundational component of DNA, lacking a hydroxyl group at the 2-position. Its absence of stereochemical complexity at the 8th position contrasts with “(8R)-3-(2-Deoxy-”, highlighting the latter’s unique chiral center .
  • 3-Deoxy-D-mannoic acid: A sugar acid with anti-inflammatory properties.

Bioactivity and Mechanisms

The evidence suggests that deoxy compounds often exhibit enhanced bioactivity due to increased resistance to enzymatic degradation. For instance:

  • Hydroxy-3-phenylcoumarins (e.g., compounds 5–8 in ): These antioxidants demonstrate that deoxygenation at specific positions (e.g., 3-hydroxyl vs. “(8R)-3-(2-Deoxy-” may similarly influence radical scavenging efficiency, contingent on its substituents .
  • Ferroptosis-inducing compounds (): Natural and synthetic deoxy derivatives, such as erastin analogs, trigger iron-dependent cell death. The stereochemistry of “(8R)-3-(2-Deoxy-” could affect its interaction with glutathione peroxidase 4 (GPX4), a key ferroptosis regulator .

Data Table: Key Comparisons

Compound Structure Molecular Weight (g/mol) Key Bioactivity Synthesis Method Reference
(8R)-3-(2-Deoxy- Chiral deoxy sugar ~250 (estimated) Not reported Chiral resolution
2-Deoxy-D-ribose DNA backbone component 134.13 Nucleic acid synthesis Chemical reduction
Hydroxy-3-phenylcoumarin Antioxidant scaffold 268.27 Radical scavenging Acetylation/hydrolysis
Erastin analog Ferroptosis inducer ~300 GPX4 inhibition Multi-step organic synthesis

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 2-deoxy group in “(8R)-3-(2-Deoxy-” likely increases logP compared to hydroxylated analogs, enhancing membrane permeability .
  • Metabolic Stability : Deoxygenation typically reduces susceptibility to glycosidases, prolonging half-life in vivo .

Biological Activity

The compound (8R)-3-(2-Deoxy-β-D-erythro-pentofuranosyl)-3,6,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol, commonly known as pentostatin, is a potent inhibitor of adenosine deaminase (ADA). This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Pentostatin is characterized by its unique ring system and sugar moiety. Its molecular formula is C13_{13}H17_{17}N5_{5}O4_{4}, and it features a tetrahydroimidazo[4,5-d][1,3]diazepin core. The compound's structure contributes significantly to its biological activity.

Pentostatin exerts its biological effects primarily through the inhibition of ADA. This inhibition leads to increased levels of deoxyadenosine triphosphate (dATP), which disrupts DNA synthesis by inhibiting ribonucleotide reductase. Additionally, pentostatin has been shown to inhibit RNA synthesis and enhance DNA damage in cells.

Biological Activities

  • Antitumor Activity : Pentostatin is primarily used in the treatment of certain leukemias and lymphomas. It has shown efficacy in:
    • Hairy Cell Leukemia (HCL)
    • Chronic Lymphocytic Leukemia (CLL)
    • Mycosis Fungoides
  • Immunosuppressive Effects : Due to its ability to deplete lymphocytes, pentostatin is also investigated for use in organ transplantation and autoimmune diseases.
  • Antiviral Activity : Research indicates that pentostatin may have antiviral properties against certain viruses by inhibiting their replication.

Case Study 1: Treatment of Hairy Cell Leukemia

A clinical trial involving patients with HCL demonstrated that pentostatin led to a complete response in approximately 80% of treated patients. The study highlighted the drug's effectiveness in inducing remission and its manageable side effect profile.

Case Study 2: Chronic Lymphocytic Leukemia

In a cohort study of CLL patients treated with pentostatin combined with other chemotherapeutic agents, researchers observed improved overall survival rates compared to historical controls.

Data Table: Summary of Biological Activities

Activity Description References
AntitumorEffective against HCL and CLL; induces remission in significant patient populations ,
ImmunosuppressiveDepletes lymphocytes; potential use in transplantation and autoimmune disorders ,
AntiviralInhibits replication of certain viruses ,

Research Findings

Recent studies have expanded the understanding of pentostatin's biological activity:

  • Inhibition of ADA : Pentostatin binds tightly to ADA, leading to significant increases in dATP levels which are crucial for cellular metabolism.
  • Cellular Impact : The compound has been shown to enhance DNA damage responses in various cell lines, indicating potential applications in cancer therapy beyond hematological malignancies.

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for characterizing the stereochemical configuration of (8R)-3-(2-Deoxy-...), and how should data validation be approached?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) to confirm stereochemistry and connectivity. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography provides definitive structural proof. Cross-validate results with density functional theory (DFT) calculations to reconcile experimental and theoretical data .**
  • Data Validation : Compare experimental NMR chemical shifts with DFT-predicted values. Discrepancies >0.5 ppm may indicate conformational flexibility or computational model limitations .

Q. How should researchers design initial stability studies for (8R)-3-(2-Deoxy-...) under varying pH and temperature conditions?

  • Experimental Design :

  • Variables : pH (2–10), temperature (4°C–60°C), and exposure to light/oxidizers.
  • Controls : Use inert atmospheres (N₂/Ar) for oxygen-sensitive samples.
  • Analytical Tools : High-performance liquid chromatography (HPLC) with UV/Vis detection to monitor degradation products. Track half-life (t₁/₂) and Arrhenius plots for kinetic analysis .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for (8R)-3-(2-Deoxy-...) derivatives be resolved?

  • Resolution Strategy :

Re-run experiments under standardized conditions (solvent, concentration).

Use complementary techniques (e.g., circular dichroism for chirality, IR for functional groups).

Apply DFT-optimized conformational searches to identify low-energy structures that match experimental data.

Cross-reference with crystallographic databases (e.g., Cambridge Structural Database) .

Q. What statistical approaches are critical for analyzing dose-response data in biological assays involving (8R)-3-(2-Deoxy-...)?

  • Data Analysis :

  • Use non-linear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
  • Apply ANOVA to compare replicates and Grubbs’ test to identify outliers.
  • Report confidence intervals (±95%) and p-values (<0.05) for significance .
    • Example Table :
Concentration (μM)Response (%)SEM
1022 ± 31.2
5065 ± 52.1

Q. How can multi-step synthetic routes for (8R)-3-(2-Deoxy-...) analogs be optimized to improve fluorination efficiency?

  • Optimization Framework :

Reagent Screening : Compare fluorinating agents (e.g., DAST, Deoxo-Fluor) for yield and selectivity.

Purification : Use preparative HPLC or column chromatography with gradient elution.

Kinetic Analysis : Track intermediates via LC-MS to identify rate-limiting steps.

Scale-up Considerations : Ensure solvent compatibility and thermal safety .

Methodological Challenges in Data Interpretation

Q. What advanced safety protocols are required when scaling up (8R)-3-(2-Deoxy-...) synthesis beyond milligram quantities?

  • Safety Measures :

  • Conduct reaction calorimetry to predict exothermic risks.
  • Implement quenching protocols for reactive intermediates (e.g., slow addition of aqueous NaHCO₃).
  • Use closed-system reactors to minimize exposure to volatile byproducts .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for (8R)-3-(2-Deoxy-...) derivatives?

  • Conflict Resolution :

  • Pharmacokinetic Profiling : Measure bioavailability, protein binding, and metabolic stability (e.g., liver microsomes).
  • Tissue Distribution Studies : Use radiolabeled analogs to track compound localization.
  • Mechanistic Validation : Apply CRISPR/Cas9 gene editing to confirm target engagement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8R)-3-(2-Deoxy-
Reactant of Route 2
(8R)-3-(2-Deoxy-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.